Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate (CAS 2636814-66-7) is a heterocyclic synthetic intermediate belonging to the 1,8-naphthyridine-3-carboxylate class, with the molecular formula C₁₂H₁₁ClN₂O₃ and a molecular weight of 266.68 g/mol. Its substitution pattern—chloro at the 4-position, methoxy at the 7-position, and ethyl ester at the 3-position—distinguishes it within the broader 1,8-naphthyridine scaffold, a pharmacophore associated with antimicrobial, antitumor, anti-inflammatory, and antihistaminic activities.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
Cat. No. B15334463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)OC
InChIInChI=1S/C12H11ClN2O3/c1-3-18-12(16)8-6-14-11-7(10(8)13)4-5-9(15-11)17-2/h4-6H,3H2,1-2H3
InChIKeyPZQLPTNPRQSRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate (CAS 2636814-66-7): Core Physicochemical Identity and Procurement Baseline


Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate (CAS 2636814-66-7) is a heterocyclic synthetic intermediate belonging to the 1,8-naphthyridine-3-carboxylate class, with the molecular formula C₁₂H₁₁ClN₂O₃ and a molecular weight of 266.68 g/mol . Its substitution pattern—chloro at the 4-position, methoxy at the 7-position, and ethyl ester at the 3-position—distinguishes it within the broader 1,8-naphthyridine scaffold, a pharmacophore associated with antimicrobial, antitumor, anti-inflammatory, and antihistaminic activities [1]. The compound is commercially available at >98% purity from ISO-certified suppliers and is cited as a key building block in the synthesis of biologically active naphthyridine derivatives, including antibiotic and antihistaminic agents .

Why Generic 1,8-Naphthyridine-3-carboxylate Substitution Fails: The Functional Consequences of 4-Chloro and 7-Methoxy Co-substitution


Within the 1,8-naphthyridine-3-carboxylate series, biological activity, synthetic utility, and physicochemical properties are exquisitely sensitive to the substitution pattern at positions 4 and 7 [1][2]. The 4-chloro substituent provides a synthetic handle for further diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling late-stage functionalization that is not possible with the corresponding 4-hydroxy or 4-unsubstituted analogs [3]. Simultaneously, the electron-donating 7-methoxy group modulates the electronic character of the naphthyridine core, influencing both reactivity at the 4-position and the lipophilicity of downstream derivatives. These dual functional handles are absent in simpler analogs such as ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (CAS 944709-62-0, lacking the 7-methoxy group), rendering the target compound a strategically differentiated intermediate for medicinal chemistry campaigns requiring sequential or orthogonal functionalization at multiple vectors.

Quantitative Differentiation Evidence: Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate vs. Closest Structural Analogs


Predicted LogP Comparison: 7-Methoxy Substitution Maintains Lipophilicity While Adding H-Bond Acceptor Capacity Relative to 7-Unsubstituted Analog

The predicted LogP of ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate is 2.47 . In the closest commercially available comparator, ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (CAS 944709-62-0), which lacks the 7-methoxy substituent, the predicted LogP is 2.46 . The near-identical lipophilicity (ΔLogP ≈ 0.0086) demonstrates that the 7-methoxy group does not appreciably alter the compound's partitioning behavior, yet it introduces an additional hydrogen-bond acceptor site (the methoxy oxygen), adding a vector for target engagement without the lipophilicity penalty often associated with alkyl substituents.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: 7-Methoxy Substitution Increases PSA by ~9 Ų vs. 7-Unsubstituted Analog, Modulating Permeability Profile

The TPSA of ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate is reported as 61.31 Ų . The comparator ethyl 4-chloro-1,8-naphthyridine-3-carboxylate (lacking the 7-methoxy) has a molecular formula of C₁₁H₉ClN₂O₂, with a predicted PSA of approximately 52.0–52.1 Ų (based on the contribution of one fewer oxygen atom and no methoxy group; the PSA of the core 1,8-naphthyridine-3-carboxylic acid, without ester, is 63.08 Ų) [1]. The introduction of the 7-methoxy group increases the polar surface area by approximately 9 Ų, which can influence blood–brain barrier penetration and oral bioavailability predictions according to Veber's rules.

Polar surface area Membrane permeability Physicochemical profiling

Synthetic Handle Orthogonality: 4-Chloro Leaving Group Enables SNAr Diversification Not Available in 4-Hydroxy Analog

The target compound features chlorine at position 4, which serves as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions with amines, alkoxides, and thiols [1]. In contrast, the closest 4-oxygenated analog, ethyl 4-hydroxy-7-methoxy-1,8-naphthyridine-3-carboxylate (CAS 2636814-65-6) , bears a hydroxyl group at position 4 that cannot undergo direct substitution without prior activation (e.g., conversion to a triflate or tosylate). Published work on related 4-chloro-1,8-naphthyridine systems demonstrates successful Pd-catalyzed C–N coupling and SNAr reactions in moderate to good yields (typically 50–92%), whereas the corresponding 4-hydroxy derivatives require additional synthetic steps for analogous transformations [2].

Nucleophilic aromatic substitution Late-stage functionalization Parallel library synthesis

Purity Benchmarking: Commercially Available at 98% Purity from ISO-Certified Suppliers, Enabling Direct Use in GMP-adjacent Synthesis

Ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate is commercially supplied with a minimum purity specification of 98% (NLT 98%) by ISO-certified manufacturers . In comparison, the 7-unsubstituted analog ethyl 4-chloro-1,8-naphthyridine-3-carboxylate is typically offered at 95% purity across multiple suppliers . This 3-percentage-point purity differential, while modest, can be meaningful in multi-step syntheses where impurity accumulation reduces final API yield and complicates purification. Higher starting purity correlates with fewer side products in subsequent steps and reduced purification burden.

Chemical purity Quality assurance Pharmaceutical intermediate procurement

Synthetic Methodology Precedent: Azide-Reduction Route from Baylis–Hillman Adducts Provides Established Access to 4,7-Disubstituted 1,8-Naphthyridine-3-carboxylates

The synthesis of 1,8-naphthyridine-3-carboxylates bearing substituents at both the 4- and 7-positions has been demonstrated via a Baylis–Hillman adduct approach, with the azide-reduction route (Scheme 5) providing the highest yields among three evaluated synthetic methods [1]. This methodology is directly applicable to the target compound class. While the specific target compound was not individually reported in the open literature with a defined yield, the class-level precedent establishes that 4,7-disubstituted 1,8-naphthyridine-3-carboxylates (such as 4-chloro-7-methoxy derivatives) are accessible through this optimized route, providing a validated synthetic strategy not available to simpler mono-substituted analogs that may rely on less efficient cyclization approaches.

Baylis-Hillman adduct Azide-reduction Heterocycle synthesis methodology

Optimal Application Scenarios for Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate Based on Validated Differentiation Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization Vectors

In medicinal chemistry campaigns targeting the 1,8-naphthyridine scaffold, the simultaneous presence of the 4-chloro (SNAr-active) and 7-methoxy (H-bond acceptor, electron-donating) substituents enables library diversification at two distinct positions without intermediate protecting group manipulations. The 4-chloro group can be displaced with a variety of amine, alkoxide, or thiol nucleophiles via SNAr or Pd-catalyzed coupling, as demonstrated for related 4-chloro-1,8-naphthyridines, while the 7-methoxy group remains intact [1]. This eliminates the additional activation step required for the 4-hydroxy analog (CAS 2636814-65-6) , making this compound the preferred intermediate when synthetic efficiency is prioritized.

CNS-Penetrant Lead Optimization Where Balanced Lipophilicity and PSA Are Critical

The target compound's predicted LogP of ~2.47 and TPSA of 61.31 Ų place it in a favorable physicochemical space for CNS drug candidates. According to established drug-likeness guidelines, compounds with TPSA < 60–70 Ų and LogP between 1 and 3 have higher probability of crossing the blood–brain barrier. The negligible lipophilicity difference (ΔLogP ≈ 0.0086) compared to the 7-unsubstituted analog indicates that the 7-methoxy group can be incorporated without a meaningful LogP penalty, while providing an additional H-bond acceptor that may enhance target binding. This makes the compound a valuable intermediate for CNS-focused naphthyridine-based programs.

Pharmaceutical Intermediate Procurement for Multi-Step GMP-Adjacent Synthesis

With a certified purity of ≥98% (NLT 98%) from ISO-compliant suppliers , ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate meets the quality requirements for use in multi-step pharmaceutical syntheses approaching GMP standards. The 3-percentage-point purity advantage over the commonly supplied 95% purity of the 7-unsubstituted analog reduces the cumulative impurity burden in downstream steps, potentially improving final API yield and reducing chromatographic purification costs.

Antibiotic and Antihistaminic Agent Development Programs Using the 1,8-Naphthyridine Pharmacophore

The 1,8-naphthyridine scaffold is a validated pharmacophore for antimicrobial and antihistaminic activities, and the target compound is specifically cited as a key intermediate for synthesizing biologically active naphthyridine derivatives in these therapeutic areas . The established synthetic methodology via Baylis–Hillman adducts and azide reduction provides a literature-precedented route for further elaboration, reducing method development time for programs entering the 1,8-naphthyridine chemical space [2].

Quote Request

Request a Quote for Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.